An In-Depth Technical Guide to the Chemical Structure of Spheroidene
An In-Depth Technical Guide to the Chemical Structure of Spheroidene
Introduction
Spheroidene is an acyclic carotenoid pigment with a characteristic methoxy (B1213986) group, predominantly found in the photosynthetic apparatus of various purple non-sulfur bacteria, such as Rhodobacter sphaeroides and Rhodopseudomonas sphaeroides.[1] As a component of the light-harvesting and reaction center complexes, spheroidene plays a crucial dual role.[1] Firstly, it functions as an accessory light-harvesting pigment, absorbing light in the blue-green region of the spectrum (320–500 nm) where bacteriochlorophyll (B101401) absorbance is minimal and transferring the captured energy to bacteriochlorophyll.[1] Secondly, it provides essential photoprotection by quenching the triplet states of bacteriochlorophyll, thereby preventing the formation of damaging singlet oxygen.[1][2] This guide provides a detailed examination of its chemical structure, physicochemical properties, biosynthesis, and the experimental protocols used for its characterization.
Chemical Structure and Nomenclature
Spheroidene is a tetraterpenoid, a class of organic chemicals derived from four terpene units.[1] Its structure is characterized by a long, conjugated polyene chain, which is responsible for its light-absorbing properties and its distinct brick-red color in purified form.[1]
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Systematic IUPAC Name : (6E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,24,26,28-dodecaene[1][3]
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Common IUPAC Name : (3E)-1-Methoxy-3,4-didehydro-1,2,7',8'-tetrahydro-ψ,ψ-carotene[1]
The molecule's backbone is an open-chain (acyclic) structure with ten conjugated double bonds. A distinguishing feature is the presence of a methoxy group (-OCH₃) at the C1 position of the polyene chain.[1][4]
While often depicted as the all-trans isomer in literature, structural studies using X-ray diffraction on the photosynthetic reaction center of Rhodobacter sphaeroides have revealed that spheroidene naturally exists in a 15,15'-cis configuration.[1][5] This specific conformation is critical for its efficient function within the protein complex.[5]
Physicochemical Properties
The extensive π-electron conjugation in spheroidene defines its key physicochemical and spectroscopic properties. The following table summarizes essential quantitative data for the all-trans isomer.
| Property | Value | Source |
| Molar Mass | 568.93 g/mol | [1][3] |
| Melting Point | 135–138 °C (275–280 °F) | [1] |
| Absorption Maxima (λmax) | 425, 451, 482 nm (in n-hexane) | [6] |
| S₁ Excited State Lifetime | 8.7 ps (for N=10 conjugated double bonds) | [2] |
Note: The absorption maxima correspond to the vibronic bands of the S₀ → S₂ electronic transition. The number and position of these peaks can shift depending on the solvent and the local protein environment.[6][7]
Biosynthesis Pathway
The biosynthesis of spheroidene is a multi-step enzymatic process that begins with the universal C5 isoprene (B109036) precursors. The pathway is part of the broader carotenoid synthesis network found in photosynthetic bacteria.[1][8]
The key steps are:
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Phytoene (B131915) Synthesis : Two molecules of Geranylgeranyl pyrophosphate (GGPP), a C20 isoprenoid, condense to form the C40 backbone of phytoene.[1]
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Desaturation : Phytoene undergoes three successive desaturation steps, catalyzed by the enzyme phytoene desaturase (CrtI), to introduce conjugated double bonds, yielding neurosporene (B1235373).[1][9]
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Hydration : The C1 position of neurosporene is hydrated by the enzyme CrtC, adding a hydroxyl group.[10]
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Methylation : The hydroxyl group is then methylated using S-adenosylmethionine (SAM) as the methyl donor, a reaction that forms the characteristic methoxy group of spheroidene.[4]
In some bacteria and under certain conditions (e.g., aerobic), spheroidene can be further oxidized by the enzyme CrtA to produce the ketone spheroidenone (B77047).[1][11]
Experimental Methodologies
The isolation, purification, and characterization of spheroidene rely on a combination of chromatographic and spectroscopic techniques.
Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for purifying all-trans spheroidene from bacterial extracts and for separating it from its various cis-isomers and other carotenoids.[12]
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Objective : To obtain a pure sample of a specific spheroidene isomer for spectroscopic analysis.
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Stationary Phase : A C18 reversed-phase column (e.g., 200 × 4.6 mm, 5 µm particle size) is commonly used.[12]
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Mobile Phase : A gradient elution program is effective. A typical protocol might start with an isocratic phase of methanol/n-hexane (95/5 v/v), followed by a linear gradient to methanol/water mixtures to elute different components.[12]
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Flow Rate : A standard flow rate is 1.0-2.0 mL/min.[12]
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Detection : The eluent is monitored using a UV-Vis detector set to the absorption maximum of spheroidene, typically around 450 nm.[12] Fractions corresponding to the desired peak are collected for further analysis.
Spectroscopic Analysis
Spectroscopy is essential for confirming the identity of spheroidene and probing its electronic properties.
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Objective : To determine the absorption characteristics and excited-state dynamics.
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Protocol (Absorption Spectroscopy) :
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A purified sample of spheroidene is dissolved in a spectroscopic-grade solvent (e.g., n-hexane, tetrahydrofuran).[6][13]
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The solution is placed in a quartz cuvette.
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An absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a range of approximately 300–600 nm.
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The resulting spectrum shows the characteristic three-peaked vibronic structure of the S₀ → S₂ transition, and the wavelengths of maximum absorbance (λmax) are determined.[6][7]
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Protocol (Transient Absorption Spectroscopy) :
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This pump-probe technique is used to measure the lifetimes of excited states (e.g., S₁).
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A femtosecond laser pulse (the "pump") excites the sample.
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A second, delayed pulse (the "probe") measures the change in absorption of the sample as the excited states relax.
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By varying the delay time between the pump and probe pulses, the decay kinetics of the excited states can be mapped out, allowing for the calculation of their lifetimes.[7][14]
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Structural Elucidation in situ
Determining the conformation of spheroidene within its native protein environment required X-ray crystallography.
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Objective : To determine the three-dimensional structure and conformation of spheroidene as it is bound within the photosynthetic reaction center.
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Protocol :
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Crystals of the photosynthetic reaction center from Rhodobacter sphaeroides are grown.
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The crystals are exposed to a high-intensity X-ray beam.
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The diffraction pattern of the X-rays is recorded by a detector.
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This pattern is computationally analyzed to generate an electron density map of the protein and its bound cofactors.
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The known chemical structure of spheroidene is then fitted into the corresponding electron density, which revealed its 15-cis isomeric form and specific orientation relative to the bacteriochlorophylls.[5]
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References
- 1. Spheroidene - Wikipedia [en.wikipedia.org]
- 2. Electronic and vibrational properties of carotenoids: from in vitro to in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spheroidene | C41H60O | CID 6368932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carotenoid biosynthesis in Rhodopseudomonas spheroides. S-Adenosylmethionine as the methylating agent in the biosynthesis of spheroidene and spheroidenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of spheroidene in the photosynthetic reaction center from Y Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New insights into the photochemistry of carotenoid spheroidenone in light-harvesting complex 2 from the purple bacterium Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genes and Pathway Reactions Related to Carotenoid Biosynthesis in Purple Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Spheroidenone | C41H58O2 | CID 5366412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. bowdoin.edu [bowdoin.edu]
- 13. mdpi.com [mdpi.com]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
